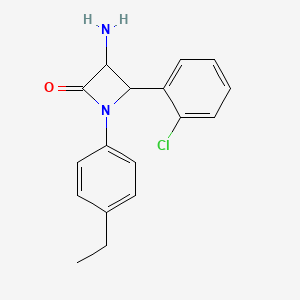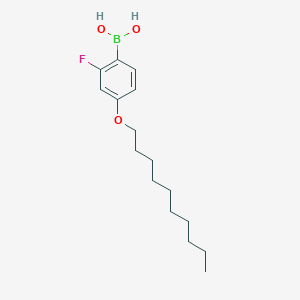![molecular formula C13H12BClN2O3 B11835032 (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid CAS No. 832694-87-8](/img/structure/B11835032.png)
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a ureido group and a chlorophenyl group. The unique structure of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Ureido Intermediate: The reaction begins with the formation of the ureido intermediate by reacting 3-chlorophenyl isocyanate with aniline under controlled conditions.
Borylation: The ureido intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods: Industrial production of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, leading to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Protodeboronation: Phenyl derivatives.
Applications De Recherche Scientifique
(4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst. This interaction facilitates the transfer of the aryl group from the boronic acid to the halide, resulting in the formation of a new carbon-carbon bond. The ureido and chlorophenyl groups provide additional functionalization, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.
4-Chlorophenylboronic Acid: Similar to (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid but lacks the ureido group.
3-Formylphenylboronic Acid: Contains a formyl group instead of the ureido group.
Uniqueness: (4-(3-(3-Chlorophenyl)ureido)phenyl)boronic acid is unique due to the presence of both the ureido and chlorophenyl groups, which provide additional functionalization and reactivity compared to simpler boronic acids. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
832694-87-8 |
|---|---|
Formule moléculaire |
C13H12BClN2O3 |
Poids moléculaire |
290.51 g/mol |
Nom IUPAC |
[4-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-2-1-3-12(8-10)17-13(18)16-11-6-4-9(5-7-11)14(19)20/h1-8,19-20H,(H2,16,17,18) |
Clé InChI |
YLKFFDKPNONIKG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)


![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)



![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

